molecular formula C11H15NO B3024137 2-Benzylmorpholine CAS No. 87955-28-0

2-Benzylmorpholine

Cat. No. B3024137
CAS RN: 87955-28-0
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-UHFFFAOYSA-N
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Description

2-Benzylmorpholine is a chemical compound with the empirical formula C11H15NO . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-Benzylmorpholine has been accomplished starting from L-phenylalaninol by employing stereospecific rearrangement of β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step . Another method involves the Baker’s yeast reduction of (Z)-α-bromocinnamaldehyde in the presence of absorbing resins .


Molecular Structure Analysis

The molecular weight of 2-Benzylmorpholine is 177.24 g/mol . The SMILES string representation of its structure is C1COC(CN1)Cc2ccccc2 .


Chemical Reactions Analysis

Morpholines, including 2-Benzylmorpholine, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .


Physical And Chemical Properties Analysis

2-Benzylmorpholine is a solid substance . Its physical and chemical properties are influenced by its molecular structure, which includes a morpholine ring . The properties of such compounds can be predicted based on their chemistry .

Scientific Research Applications

1. Chemokine Receptor Antagonists

2-Benzylmorpholine derivatives, specifically 2-aminomethyl-4-benzylmorpholine, have been studied for their applications as CCR3 chemokine receptor antagonists. These compounds show promise in treating asthma, allergic rhinitis, and other inflammatory diseases due to their high affinity in the 10 - 100 pM range (Expert Opinion on Therapeutic Patents, 2004).

2. Synthesis Methods

An alternate synthesis of (R)-2-benzylmorpholine, an appetite suppressant agent, using Sharpless asymmetric epoxidation strategy, demonstrates the compound's significance in pharmaceutical synthesis. This method yields a significant overall yield of 24% (Tetrahedron Letters, 2016).

3. Conformation Studies

In a study involving N-methylmorpholine-N-oxide (NMMO), a solvent for cellulose, the N-oxide group showed a strong preference for the axial position. The research provided insights into the conformations of such molecules, including N-benzylmorpholine-N-oxide as a reference compound (Polymer, 2003).

4. Pharmaceutical Intermediate Production

2-Benzylmorpholine derivatives have been used in the synthesis of pharmaceutical intermediates. For example, a practical synthesis of chiral 2-morpholine was developed for a new investigational drug candidate, showcasing the compound's importance in drug development (Organic Process Research & Development, 2009).

Future Directions

2-Benzylmorpholine is currently used for research and development purposes . Its future directions could include further exploration of its synthesis methods and potential applications.

Relevant Papers

Several papers have been published on the synthesis and properties of morpholines, including 2-Benzylmorpholine . These papers provide valuable insights into the chemical reactions, synthesis methods, and potential applications of 2-Benzylmorpholine .

properties

IUPAC Name

2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927378
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylmorpholine

CAS RN

131887-48-4, 87955-28-0
Record name 2-Benzylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylmorpholine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above compound could be made in the following manner: 1 eq. 2-Benzyl-morpholine-4-carboxylic acid tert-butyl ester could be dissolved in 4N solution of hydrogen chloride in dioxane and the mixture could be stirred at 60° C. for 3 h. The solvent could be removed in vacuo and 1N aqueous hydrogen chloride solution could be added to the resulting residue, and the mixture could be washed with diethyl ether. The aqueous layer could be adjusted to pH 14 by addition of 2N NaOH solution and extracted with methylene chloride. The organic layer could be washed with brine and dried over sodium sulfate. After filtering, the material could be purified by column chromatography.
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2-Benzyl-morpholine-4-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
P D'Arrigo, M Lattanzio, GP Fantoni, S Servi - Tetrahedron: Asymmetry, 1998 - Elsevier
… The (R)-epoxide is transformed into 6, the pharmacologically active enantiomer of the appetite suppressant 2-benzylmorpholine, to which the (R) configuration is assigned. …
Number of citations: 54 www.sciencedirect.com
GR Brown, G Forster, AJ Foubister… - Journal of pharmacy …, 1990 - academic.oup.com
… In conclusion 2-benzylmorpholine (3) is a potent appetite suppressant agent in dogs when … , no stimulant or stereotype actions were seen for 2benzylmorpholine (3). However, a chronic …
Number of citations: 17 academic.oup.com
N Viswanadh, P Mujumdar, M Sasikumar, SS Kunte… - Tetrahedron …, 2016 - Elsevier
… As a part of our ongoing programme on developing a new and improved process for the preparation of various pharmaceutically important compounds for industrial applications,10 …
Number of citations: 17 www.sciencedirect.com
MJ Naim, O Alam, MJ Alam, P Alam… - Int. J. Pharmacol …, 2015 - researchgate.net
Morpholine, an aromatic organic heterocycle scaffold possesses one nitrogen & an oxygen atoms of six-membered ring. It is a multipurpose lead compound developed by chemical …
Number of citations: 47 www.researchgate.net
RT Sawant, SB Waghmode - Tetrahedron, 2010 - Elsevier
… is a versatile intermediate in the synthesis of (S,S)-reboxetine 6 and many other morpholines.8, 8(a), 8(b), 8(c), 8(d), 8(e), 8(f) The urea based morpholine 3 and (R)-2-benzylmorpholine …
Number of citations: 2 www.sciencedirect.com
S Torres, M Velasco, JÁ Gallegos‐Rojas… - Journal of …, 2019 - Wiley Online Library
… syntheses of (R)-2-benzylmorpholine and ML398 have been reported, we present here a concise stereoselective synthesis of (R)-2-benzylmorpholine and ML398 (b, Scheme 1). …
Number of citations: 1 onlinelibrary.wiley.com
RJ Abraham, GR Bedford… - Organic magnetic …, 1983 - Wiley Online Library
… side-chain nor produces any distortion of the 2-benzylmorpholine ring. In addition, the … The spectra of InderalS and 2-benzylmorpholine were recorded as 0.1 M solutions in CDC1,…
MB Reddy, R Anandhan - Letters in Organic Chemistry, 2019 - ingentaconnect.com
… Due to the significant pharmaceutical applications, synthetic routes for the optically pure (R)-2-benzylmorpholine is less known and a few … Short and efficient synthesis of (R)-2-benzylmorpholine from L-phenylalaninol …
Number of citations: 1 www.ingentaconnect.com
F Parmeggiani - Chim. Oggi–Chem. Today, 2011 - researchgate.net
… synthesis of the active enantiomer of the appetite suppressant drug (r)-2-benzylmorpholine. … Ultimately, the biologically active enantiomer of the antiobesity drug (R)-2-benzylmorpholine …
Number of citations: 6 www.researchgate.net
A Tekle, KI Al-Khamis - Journal of pharmacy and pharmacology, 1990 - academic.oup.com
… In conclusion 2-benzylmorpholine (3) is a potent appetite suppressant agent in dogs when … , no stimulant or stereotype actions were seen for 2benzylmorpholine (3). However, a chronic …
Number of citations: 15 academic.oup.com

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